

Unveiling Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate

Cat. No.: B1305510

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate**, a substituted aminobenzoate derivative. Due to the limited publicly available information regarding the specific discovery and extensive biological applications of this compound, this document focuses on its fundamental chemical properties and a detailed synthesis protocol.

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate** is presented in Table 1. This data is crucial for its handling, characterization, and potential formulation in research and development settings.

Property	Value
CAS Number	72817-85-7
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₃
Molecular Weight	220.23 g/mol
Melting Point	140-142 °C
Boiling Point	433.9 ± 45.0 °C at 760 mmHg
Appearance	Solid
Purity	Typically ≥97%
Storage Temperature	4°C, protected from light

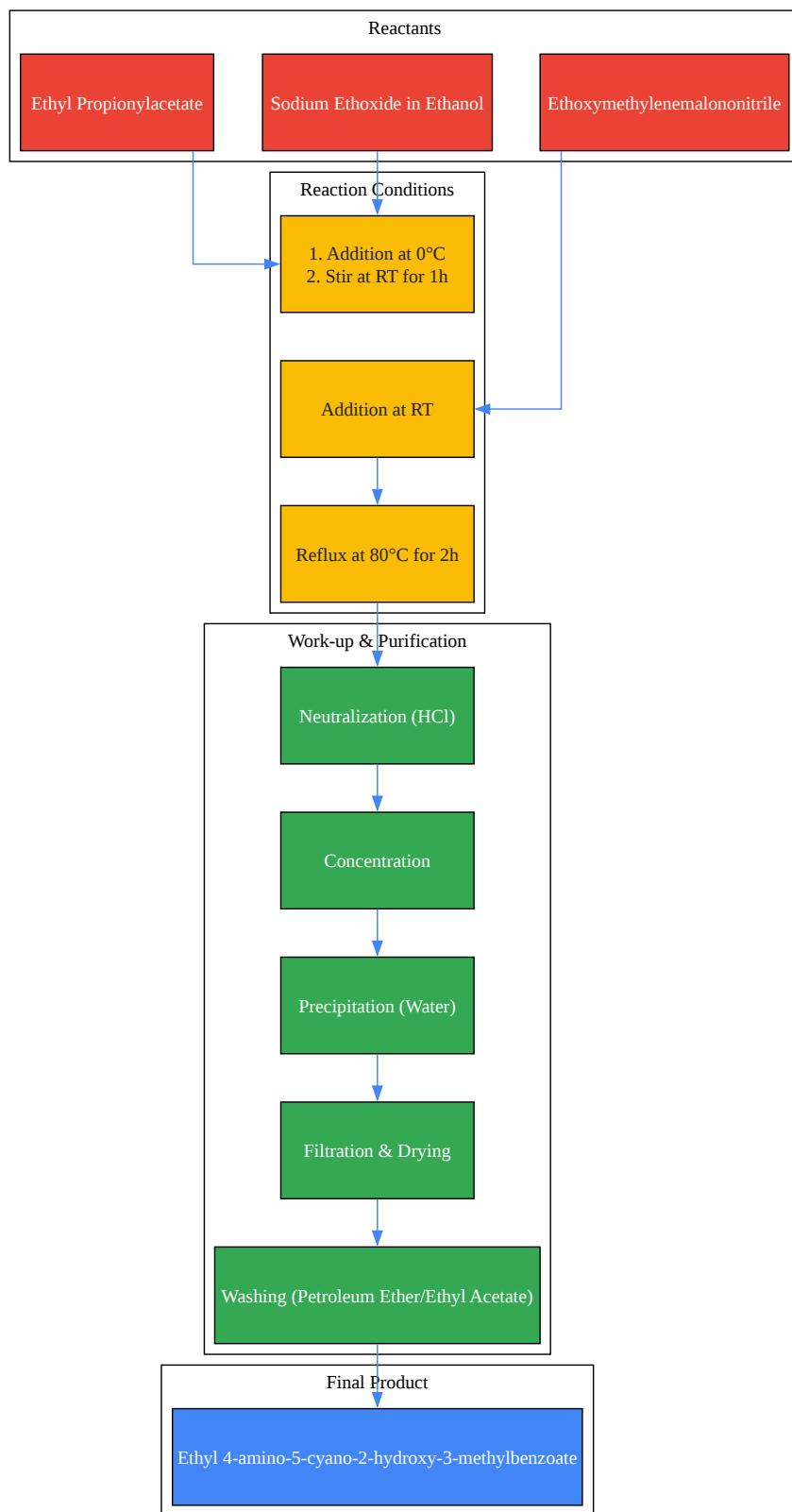
Synthesis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate

The synthesis of **Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate** can be achieved through a one-pot reaction involving the condensation of ethyl propionylacetate and ethoxymethylenemalononitrile. This method provides a straightforward route to this polysubstituted aromatic compound.

Experimental Protocol

Materials:

- Ethyl propionylacetate
- Sodium metal
- Absolute ethanol
- Ethoxymethylenemalononitrile
- 1.5N Hydrochloric acid solution


- Petroleum ether
- Ethyl acetate

Procedure:

- Preparation of Sodium Ethoxide Solution: In a suitable reaction vessel, freshly prepare a solution of sodium ethoxide by reacting sodium metal (7.9 g, 0.35 mol) with absolute ethanol (1.3 L) at 0 °C under an inert atmosphere.
- Reaction Initiation: To the freshly prepared sodium ethoxide solution, slowly add ethyl propionylacetate (25 g, 0.17 mol) at 0 °C. After the addition is complete, allow the reaction mixture to stir for 1 hour at room temperature.
- Addition of Second Reactant: Add ethoxymethylenemalononitrile (21 g, 0.17 mol) to the reaction mixture at room temperature.
- Reflux: Heat the reaction mixture to 80 °C and maintain it at reflux for 2 hours.
- Work-up and Isolation:
 - After the reaction is complete, cool the mixture to room temperature.
 - Neutralize the reaction mixture to a pH of 7 using a 1.5N HCl solution.
 - Concentrate the mixture under reduced pressure.
 - Dilute the resulting residue with 100 mL of water.
 - Collect the precipitated solid product by filtration.
 - Wash the solid with water and dry it under vacuum at 50 °C to obtain the crude product (27 g).
- Purification:
 - Further purify the crude product by washing with petroleum ether containing 5% ethyl acetate.

- This purification step yields the final pure title compound (22.5 g, 59% yield).[\[1\]](#)

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate**.

Biological Activity and Signaling Pathways

Despite a thorough search of scientific literature and patent databases, no specific biological activity, mechanism of action, or involvement in signaling pathways has been reported for **Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate**. The context of its initial discovery and its potential applications in drug development or other scientific fields remain undocumented in publicly accessible sources.

While the broader class of aminobenzoates and 4-aminosalicylates has been investigated for various therapeutic purposes, including anti-inflammatory and antimicrobial activities, it is not possible to extrapolate these findings to this specific, highly substituted derivative without dedicated experimental evidence.

Future Directions

The well-defined structure and the available synthesis protocol for **Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate** make it a candidate for further investigation. Future research could focus on:

- Biological Screening: Evaluating the compound against a panel of biological targets to identify potential therapeutic applications.
- Medicinal Chemistry: Using it as a scaffold for the synthesis of novel derivatives with improved pharmacological properties.
- Materials Science: Exploring its potential in the development of new materials due to its functionalized aromatic structure.

Conclusion

Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is a readily synthesizable compound with defined physicochemical properties. However, its biological role and potential applications are yet to be discovered. This technical guide provides the foundational chemical information

necessary for researchers to embark on the exploration of this compound's scientific potential. Further research is warranted to elucidate its biological activity and unlock its prospective value in drug discovery and other scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzoic acid, 4-aMino-5-cyano-2-hydroxy-3-Methyl-, ethyl ester | 72817-85-7 [chemicalbook.com]
- To cite this document: BenchChem. [Unveiling Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1305510#discovery-of-ethyl-4-amino-5-cyano-2-hydroxy-3-methylbenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com